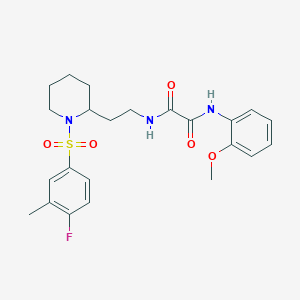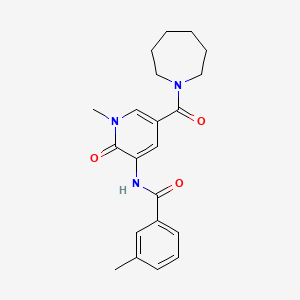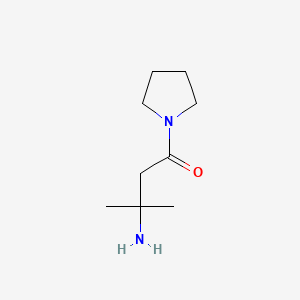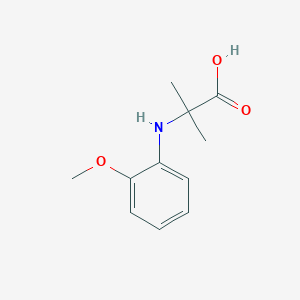
N-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “5-oxo” indicates a carbonyl group (C=O) at the 5-position of the ring. The “N-(4-ethylphenyl)” indicates a phenyl ring (a six-membered carbon ring, essentially a benzene ring) attached to the nitrogen atom of the pyrrolidine ring, and this phenyl ring has an ethyl group (two carbon atoms) attached at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carbonyl group at the 5-position, and the 4-ethylphenyl group attached to the nitrogen . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The carbonyl group is typically reactive and can undergo various addition and substitution reactions. The pyrrolidine ring can also participate in reactions, particularly at the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and stability .
Applications De Recherche Scientifique
Discovery of Kinase Inhibitors
One area of research involves the discovery and development of kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds demonstrated tumor stasis in animal models, indicating potential applications in cancer therapy (Schroeder et al., 2009).
Antiviral Research
Research into antiviral compounds is another application. 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a structurally related compound, has been explored for its potential anti-HIV properties. The compound's molecular structure enables the formation of hydrogen bonds, contributing to its antiviral activity (Tamazyan et al., 2007).
Antidepressant and Nootropic Agents
The synthesis and pharmacological activity of Schiff's bases and 2-azetidinones derived from similar structures have been investigated for antidepressant and nootropic effects. Compounds exhibiting significant activity in this domain suggest applications in developing treatments for mood disorders and cognitive enhancement (Thomas et al., 2016).
Alzheimer's Disease Research
In Alzheimer's disease research, compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been used as molecular imaging probes to quantify serotonin 1A receptor densities. This application is crucial for understanding the pathological changes in the brain associated with Alzheimer's and other neurodegenerative diseases (Kepe et al., 2006).
Antineoplastic Agents
The investigation into antineoplastic agents involves the study of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide for its potential as a cancer treatment. The compound's crystal structure and molecular conformation provide insights into its interaction mechanisms and therapeutic potential (Banerjee et al., 2002).
Orientations Futures
The study of new compounds like “N-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide” can lead to the discovery of new reactions, synthetic methods, and potentially useful biological activities. Future research could involve more detailed studies of its synthesis, reactivity, and potential applications .
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-9-3-5-10(6-4-9)14-13(17)11-7-8-12(16)15-11/h3-6,11H,2,7-8H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLIDAQMBZPMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)


![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)



![6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2970256.png)
![Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride](/img/structure/B2970257.png)


![3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2970261.png)
